molecular formula C5H7N3O B126999 (4-Aminopyrimidin-5-yl)methanol CAS No. 7730-23-6

(4-Aminopyrimidin-5-yl)methanol

Cat. No.: B126999
CAS No.: 7730-23-6
M. Wt: 125.13 g/mol
InChI Key: QDTXMVZKZLJQRY-UHFFFAOYSA-N
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Description

(4-Aminopyrimidin-5-yl)methanol: is a heterocyclic compound with the molecular formula C₅H₇N₃O It is characterized by a pyrimidine ring substituted with an amino group at the 4-position and a hydroxymethyl group at the 5-position

Scientific Research Applications

Chemistry:

    Building Block: (4-Aminopyrimidin-5-yl)methanol is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology:

    Enzyme Inhibition: The compound can be used to study enzyme inhibition, particularly enzymes involved in nucleotide metabolism.

Medicine:

    Drug Development: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting nucleic acid synthesis and repair.

Industry:

    Material Science: The compound is used in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (4-Aminopyrimidin-5-yl)methanol typically begins with commercially available pyrimidine derivatives.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (4-Aminopyrimidin-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-formylpyrimidine or 4-carboxypyrimidine derivatives.

    Reduction: Formation of 4-aminopyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Comparison with Similar Compounds

    (4-Aminopyrimidin-5-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

    (4-Aminopyrimidin-5-yl)acetic acid: Contains a carboxyl group instead of a hydroxymethyl group.

Uniqueness:

    Hydroxymethyl Group: The presence of the hydroxymethyl group at the 5-position provides unique reactivity and potential for further functionalization compared to similar compounds.

Properties

IUPAC Name

(4-aminopyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-5-4(2-9)1-7-3-8-5/h1,3,9H,2H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTXMVZKZLJQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20228022
Record name 4-Amino-5-hydroxymethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7730-23-6
Record name 4-Amino-5-hydroxymethylpyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007730236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-hydroxymethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-aminopyrimidin-5-yl)methanol
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